4-chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide
CAS No.: 328258-42-0
Cat. No.: VC10805645
Molecular Formula: C13H7Cl3N2O3
Molecular Weight: 345.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 328258-42-0 |
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Molecular Formula | C13H7Cl3N2O3 |
Molecular Weight | 345.6 g/mol |
IUPAC Name | 4-chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide |
Standard InChI | InChI=1S/C13H7Cl3N2O3/c14-8-5-4-7(6-11(8)18(20)21)13(19)17-10-3-1-2-9(15)12(10)16/h1-6H,(H,17,19) |
Standard InChI Key | VGOOYJLWZFNZFG-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a benzamide core substituted at the 3-position with a nitro group () and at the 4-position with chlorine. The amide nitrogen is bonded to a 2,3-dichlorophenyl group, introducing additional halogenation . Key structural parameters include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 345.565 g/mol |
Exact Mass | 343.952 g/mol |
Topological Polar Surface Area | 74.92 Ų |
LogP (Octanol-Water) | 5.4035 |
The dichlorophenyl and nitro groups create a sterically hindered environment, likely influencing reactivity and intermolecular interactions .
Crystallographic Insights
While direct crystallographic data for 4-chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide are unavailable, analogs like N-[(2-chlorophenyl)sulfonyl]-3-nitrobenzamide exhibit twisted conformations with dihedral angles of 72.6° and 8.0° between aromatic rings . Such distortions may arise from intramolecular steric clashes or hydrogen bonding. In related benzamides, molecules form inversion dimers via N–H⋯O hydrogen bonds and π–π stacking (centroid distances: 3.6–3.8 Å) , suggesting similar packing behavior in the title compound.
Synthesis and Manufacturing
Reaction Pathways
Although no direct synthesis is documented, methodologies for analogous nitrobenzamides involve:
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Nucleophilic Aromatic Substitution: Reacting 4-chloro-3-nitrobenzoic acid with amines to form substituted benzamides .
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Acyl Chloride Intermediates: Converting carboxylic acids to acyl chlorides using thionyl chloride () before amine coupling .
A hypothetical route for 4-chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide could follow:
This approach mirrors the 97.5% yield achieved in synthesizing N-methyl-4-(methylamino)-3-nitrobenzamide .
Process Optimization
Key factors from related syntheses include:
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Temperature Control: Maintaining reflux conditions (100–110°C) for substitution reactions .
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Solvent Selection: Using polar aprotic solvents (e.g., DMF) to enhance amine reactivity.
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Purification: Acid-base workup (e.g., acetic acid for pH adjustment) to isolate products .
Physicochemical Characteristics
Stability and Reactivity
The compound’s stability is influenced by:
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Nitro Group: Potential thermal sensitivity, requiring storage below 25°C .
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Amide Bond: Susceptibility to hydrolysis under acidic or basic conditions.
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Halogen Content: Chlorine substituents may confer resistance to oxidative degradation.
Spectroscopic Data
While experimental spectra are unavailable, predicted features include:
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IR: Stretching vibrations at 1680–1650 cm (amide C=O), 1540–1520 cm (NO), and 750–700 cm (C–Cl) .
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NMR:
Research Gaps and Future Directions
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Pharmacological Profiling: In vitro toxicity and target screening studies are needed.
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Synthetic Scalability: Developing one-pot methodologies to reduce production costs.
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Crystallography: Single-crystal X-ray diffraction to resolve precise bond lengths and angles.
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